Seltorexant
CAS No.: 1293281-49-8
Cat. No.: VC0542955
Molecular Formula: C21H22FN7O
Molecular Weight: 407.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1293281-49-8 |
|---|---|
| Molecular Formula | C21H22FN7O |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 |
| Standard InChI Key | SQOCEMCKYDVLMM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Mechanism of Action
Chemical Identity and Synthesis
Seltorexant is chemically identified as [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6- triazol-2-yl-phenyl)-methanone . It is also known by its synonyms JNJ-42847922 and MIN-202. The compound was initially discovered by Minerva Neurosciences in collaboration with Janssen Pharmaceuticals, although the partnership ended in 2020, leaving Janssen solely responsible for its development .
The synthesis of Seltorexant involves several key chemical transformations. One method described includes the copper-mediated coupling process to form 2-fluoro-6- triazol-2-yl-benzoic acid in dioxane. This intermediate is then condensed with 2-chloro-4,6-methylpyrimidine and hydrogenated in the presence of acetic acid to yield the acetic acid salt. Subsequent reactions involving acid chloride transformation and recrystallization from ethanol result in high yields of Seltorexant . Another synthesis method leverages intramolecular N-N bond formation through SN2 displacement of hydrazonium species under mild reaction conditions .
Mechanism of Action
Seltorexant functions as a selective antagonist of OX2R, one of the two receptors (OX1R and OX2R) in the orexin system. Orexin peptides (orexin-A and orexin-B) are neuropeptides that regulate arousal, wakefulness, and appetite. By selectively inhibiting OX2R signaling, Seltorexant promotes sleep induction without affecting other physiological processes regulated by OX1R . This specificity minimizes off-target effects and underscores its potential as a therapeutic agent for insomnia and mood disorders.
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics
The pharmacodynamic profile of Seltorexant reveals its potent antagonistic activity at OX2R. Studies have demonstrated that oral administration leads to rapid brain penetration and effective modulation of sleep architecture. In preclinical models using rats, Seltorexant induced sleep onset and prolonged sleep duration . Moreover, spectral analysis of sleep EEGs showed increased posterior delta power and decreased theta, alpha, and beta power during treatment with Seltorexant compared to placebo .
Pharmacokinetics
Seltorexant exhibits dose-proportional pharmacokinetics at doses ranging from 10 to 40 mg but shows less-than-linear increases at higher doses (60–120 mg) . The compound's absorption is rapid, with peak plasma concentrations achieved within hours post-administration. Studies involving healthy elderly participants revealed comparable pharmacokinetic parameters across age groups . Importantly, Seltorexant crosses the blood-brain barrier effectively, ensuring adequate central nervous system exposure necessary for its therapeutic effects .
Clinical Applications
Insomnia
Seltorexant's primary application has been in treating insomnia due to its ability to modulate sleep-wake cycles via OX2R antagonism. Phase 1 studies demonstrated reduced latency to sleep onset (LPS) and increased total sleep time (TST) among participants receiving Seltorexant compared to placebo . These findings were corroborated by polysomnographic data showing improvements in wake after sleep onset (WASO) parameters .
Major Depressive Disorder (MDD)
In addition to insomnia, Seltorexant has shown promise as an adjunctive treatment for MDD patients with persistent insomnia symptoms. Phase 2 trials revealed significant improvements in depressive symptoms when Seltorexant was added to serotonin reuptake inhibitors (SRIs) . Notably, patients with severe baseline sleep disturbances exhibited the most pronounced benefits .
Alzheimer's Disease
Clinical Trial Data
| Study Phase | Indication | Population | Key Findings | Adverse Events |
|---|---|---|---|---|
| Phase 1 | Insomnia | Healthy adults | Reduced LPS; increased TST | Mild headache; nausea |
| Phase 2 | MDD | MDD patients with insomnia | Improved depressive symptoms; enhanced sleep quality | Somnolence; nasopharyngitis |
| Phase 3 | MDD | Treatment-resistant depression | Statistically significant improvement in mood; sustained efficacy | Transient vitals changes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume